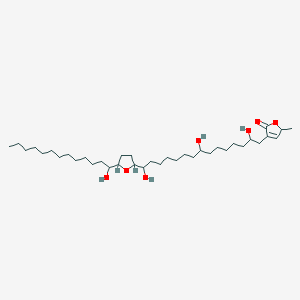
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt, also known as DTB or Triazeno-butyric acid, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTB is a derivative of triazene, a group of compounds that possess unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS). RNS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt may induce apoptosis in cancer cells by generating RNS that cause DNA damage and activate apoptotic pathways. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt may also inhibit the growth of bacteria and fungi by generating RNS that damage cellular membranes and disrupt metabolic processes.
Biochemical and Physiological Effects
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has also been shown to increase the expression of genes involved in apoptosis and immune response. Additionally, 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been found to decrease the production of pro-inflammatory cytokines, which may contribute to its immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to administer to cells or animals. However, 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has some limitations as well. It can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt. One area of research could be to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another area of research could be to explore its immunomodulatory effects and its potential as an adjuvant for vaccines. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt and its potential side effects.
Méthodes De Synthèse
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is synthesized by reacting 4-(3,3-dimethyl-1-triazenyl)aniline with butyric acid anhydride in the presence of potassium carbonate. The reaction yields a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has also been investigated for its antimicrobial properties, as it has been found to inhibit the growth of bacteria and fungi. Additionally, 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been studied for its immunomodulatory effects, as it has been shown to enhance the activity of immune cells.
Propriétés
Numéro CAS |
138559-70-3 |
|---|---|
Nom du produit |
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt |
Formule moléculaire |
C12H16KN3O2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
potassium;4-[4-(dimethylaminodiazenyl)phenyl]butanoate |
InChI |
InChI=1S/C12H17N3O2.K/c1-15(2)14-13-11-8-6-10(7-9-11)4-3-5-12(16)17;/h6-9H,3-5H2,1-2H3,(H,16,17);/q;+1/p-1 |
Clé InChI |
ANUCLNVQWOXLQK-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)[O-].[K+] |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)[O-].[K+] |
Synonymes |
4-(3,3-dimethyl-1-triazeno)phenylbutyric acid 4-(3,3-dimethyl-1-triazeno)phenylbutyric acid, potassium salt DM-PBUT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)

![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)